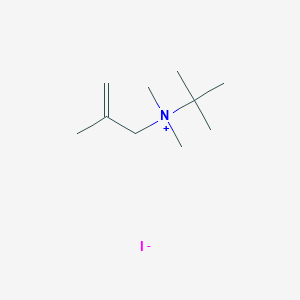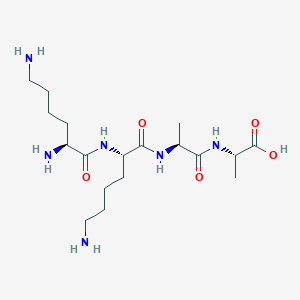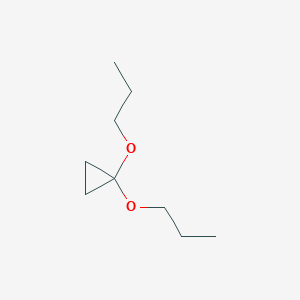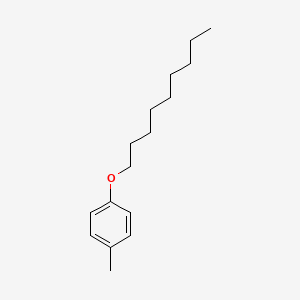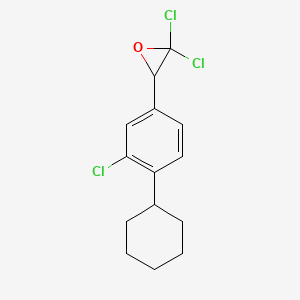
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes multiple chlorine atoms and a cyclohexylphenyl group.
Méthodes De Préparation
The synthesis of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the epoxidation of 2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)propene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. Industrial production methods may involve the use of more scalable and cost-effective reagents and processes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane can be compared with other epoxides and chlorinated organic compounds. Similar compounds include:
2,2-Dichloro-3-(3-chlorophenyl)oxirane: Lacks the cyclohexyl group, leading to different chemical and biological properties.
3-(3-Chloro-4-cyclohexylphenyl)oxirane: Lacks the 2,2-dichloro substitution, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61299-51-2 |
|---|---|
Formule moléculaire |
C14H15Cl3O |
Poids moléculaire |
305.6 g/mol |
Nom IUPAC |
2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane |
InChI |
InChI=1S/C14H15Cl3O/c15-12-8-10(13-14(16,17)18-13)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2 |
Clé InChI |
UHMPMRUMDDURPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C=C2)C3C(O3)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


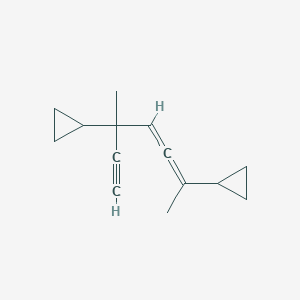
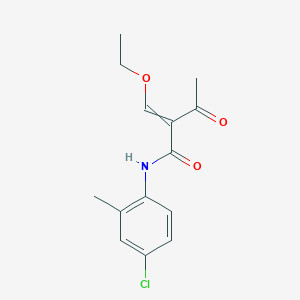


![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)

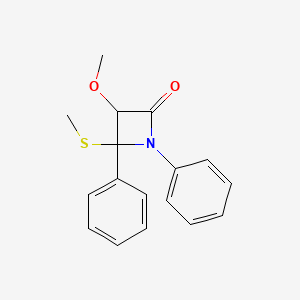
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
